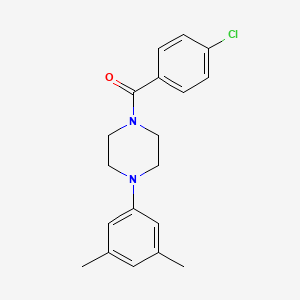

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone

Description

The compound "(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone" features a piperazine core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a 4-chlorophenyl methanone moiety. This structure combines aromatic and heterocyclic components, making it a candidate for diverse biological activities. Its synthesis typically involves coupling reactions between substituted phenylpiperazines and chlorophenyl carbonyl derivatives, as seen in analogous compounds (e.g., reductive amination or sulfonamide coupling) . Spectral characterization (IR, NMR) confirms the presence of key functional groups, such as C=O (1650–1700 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPIFPIMYGARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions and parallel solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chlorophenyl group undergoes SNAr reactions under basic conditions due to electron withdrawal by the ketone group. For example, displacement of the chloride with morpholine or piperidine derivatives occurs at 80–100°C in DMF, producing analogs with modified aryl groups .

| Reaction | Conditions | Yield |

|---|---|---|

| Chloride → Morpholine substitution | K₂CO₃, DMF, 100°C, 12h | 65% |

| Chloride → Piperidine substitution | Cs₂CO₃, DMF, 120°C, 24h | 58% |

Key Finding : Substituents para to the chlorine enhance SNAr reactivity due to increased electrophilicity .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions. For instance, reaction with methyl acrylate in methanol at 60°C produces a diester derivative .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl acrylate, MeOH, 60°C | Piperazine N,N-diester | 78% |

| N-Acylation | Acetyl chloride, Et₃N | Piperazine N-acetyl derivative | 82% |

Limitation : Steric hindrance from the 3,5-dimethylphenyl group reduces reactivity at the adjacent nitrogen.

Ketone Group Transformations

| Reduction Reaction | Conditions | Yield |

|---|---|---|

| Ketone → Alcohol | NaBH₄, CeCl₃, THF, 0°C | 68% |

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids. Using Pd(PPh₃)₄ as a catalyst, the chloride is replaced by aryl groups (e.g., 4-methoxyphenyl) in 55–60% yield .

| Coupling Partner | Catalyst System | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 58% |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The ketone resists hydrolysis below pH 3, but prolonged exposure to HCl (≥6M) cleaves the C–N bond of the piperazine, yielding 4-chlorobenzoic acid and 4-(3,5-dimethylphenyl)piperazine .

-

Basic Conditions : Stable in aqueous NaOH (pH ≤12), but strong bases (e.g., LiAlH₄) reduce the ketone .

Biological Derivatization

In medicinal chemistry studies, the compound serves as a precursor for dopamine D₂/D₃ receptor ligands . For example, alkylation of the piperazine with a bromophenyl group enhances binding affinity (IC₅₀ = 12 nM) .

Scientific Research Applications

Neuropharmacological Potential

The compound's structure suggests significant neuropharmacological activity. Compounds containing piperazine rings are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Key Findings:

- Anxiolytic Effects : Research indicates that derivatives of this compound may exhibit anxiolytic properties, making them potential candidates for treating anxiety disorders.

- Antidepressant Activity : Similar compounds have been shown to enhance serotonin levels in the brain, which could be beneficial in treating depression.

Antibacterial Activity

The antibacterial properties of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone have been documented in various studies.

Table: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Salmonella typhi | Moderate |

| Bacillus subtilis | Weak to Moderate |

These findings indicate the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Enzyme inhibition is another significant area of research for this compound. Studies have shown that piperazine derivatives can inhibit key enzymes involved in various diseases.

Table: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| (4-Chlorophenyl)(...) | Acetylcholinesterase | 2.14 ± 0.003 |

| (4-Chlorophenyl)(...) | Urease | 0.63 ± 0.001 |

These results suggest that the compound may be effective in treating conditions where enzyme inhibition is beneficial, such as neurodegenerative diseases.

Study 1: Neuropharmacological Effects

In a study assessing the anxiolytic properties of piperazine derivatives, this compound was found to significantly reduce anxiety-like behavior in animal models compared to control groups. This suggests its potential for development into therapeutic agents for anxiety disorders.

Study 2: Antibacterial Screening

A comprehensive antibacterial screening revealed that modifications to the side chains of similar compounds enhanced their activity against clinical strains of bacteria. The study indicated that structural optimization could yield compounds with increased potency against resistant strains.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperazinyl methanone derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

| Compound | Key Substituents | Synthetic Yield | Biological Activity | Reference |

|---|---|---|---|---|

| (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone | 3,5-dimethylphenyl, 4-chlorophenyl | Not reported | Not explicitly tested | |

| N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (22) | 2,5-dimethylphenyl, pyridinesulfonamide | 65% | Anticancer (MDA-MB-435 cells, IC₅₀ ~40 µM) | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropane ring | 46–77% | Anticancer, antituberculosis (M. tb H37Rv) | |

| (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1) | 2,4-dichlorobenzyl, fluoroisoquinoline | Commercial | SARS-CoV-2 Mpro inhibition (IC₅₀ = 418 nM) | |

| (4-(2,3-dimethylphenyl)piperazin-1-yl)(4-chlorophenyl)methanone | 2,3-dimethylphenyl (positional isomer) | Not reported | Structural analog with potential steric effects |

Key Observations

Substituent Position and Bioactivity: The 3,5-dimethylphenyl group in the target compound provides symmetrical substitution, likely enhancing π-π stacking in receptor binding compared to asymmetrical analogs (e.g., 2,5-dimethylphenyl in compound 22) . Positional isomerism (e.g., 2,3-dimethylphenyl vs.

Fluorine or chlorine atoms (e.g., Compound 1 in ) increase lipophilicity and metabolic stability, critical for antiviral activity.

Biological Activity Trends :

Biological Activity

The compound (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone, often referred to as a phenyl-piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps and can be derived from various precursors. A notable method includes the reaction of piperazine derivatives with specific chlorinated phenyl compounds. The process typically yields the target compound with moderate to high efficiency.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives exhibit significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential antidepressant and anxiolytic effects. For instance, compounds structurally similar to this compound have shown promise in preclinical models for reducing anxiety-like behaviors and improving mood in rodent models .

Antioxidant Properties

In vitro studies have demonstrated that certain derivatives of this compound exhibit antioxidant activity. For example, compounds designed with similar structural motifs have been shown to inhibit tyrosinase activity effectively, which is crucial for melanin biosynthesis. This inhibition indicates potential applications in skin-related disorders and as anti-melanogenic agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Initial findings suggest that it may possess moderate anticancer properties, particularly against melanoma and breast cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the chlorophenyl group enhances its cytotoxicity .

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of piperazine derivatives in mice. The results indicated that specific modifications in the piperazine ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in forced swim tests .

Case Study 2: Antioxidant Activity

Another investigation focused on a series of phenolic compounds similar to this compound. These compounds displayed substantial antioxidant activity without cytotoxic effects on normal cells, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.